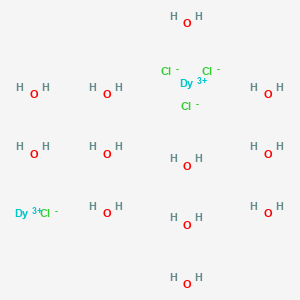
Dysprosium chloride (DyCl3), hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium chloride hexahydrate (DyCl3·6H2O): is a chemical compound consisting of dysprosium, chlorine, and water molecules. It is a yellow crystalline solid with a molecular weight of 376.95 g/mol. Dysprosium chloride hexahydrate is soluble in water and has various applications in scientific research, industry, and technology.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Dysprosium chloride hexahydrate can be synthesized by reacting dysprosium metal with hydrochloric acid in the presence of water. The reaction is typically carried out at room temperature and atmospheric pressure.
Hydrothermal Synthesis: This method involves reacting dysprosium oxide with hydrochloric acid under high-pressure and high-temperature conditions in a sealed autoclave.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, dysprosium chloride hexahydrate is produced through similar methods as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: Dysprosium chloride hexahydrate can undergo oxidation reactions to form dysprosium oxychlorides.
Reduction: Reduction reactions can convert dysprosium chloride hexahydrate to dysprosium metal or lower oxidation state compounds.
Substitution: Dysprosium chloride hexahydrate can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are employed at elevated temperatures.
Substitution: Various halides or organic ligands can be used in substitution reactions.
Major Products Formed:
Oxidation: Dysprosium oxychlorides (e.g., DyOCl)
Reduction: Dysprosium metal (Dy) or lower oxidation state compounds (e.g., DyCl2)
Substitution: Complexes with different ligands (e.g., DyCl3·L)
Scientific Research Applications
Chemistry: Dysprosium chloride hexahydrate is used as a precursor for synthesizing dysprosium-based materials, including dysprosium complexes with various ligands. Biology: It is employed in biological studies to investigate the effects of dysprosium ions on biological systems. Medicine: Dysprosium chloride hexahydrate is used in medical imaging and as a contrast agent in magnetic resonance imaging (MRI). Industry: It is utilized in the production of high-performance magnets, lasers, and phosphors for energy-efficient lighting.
Molecular Targets and Pathways Involved:
Magnetic Properties: Dysprosium ions in dysprosium chloride hexahydrate contribute to the magnetic properties of materials, making them useful in magnetic applications.
Biological Interactions: Dysprosium ions can interact with biological molecules, affecting cellular processes and imaging techniques.
Comparison with Similar Compounds
Terbium Chloride Hexahydrate (TbCl3·6H2O): Similar to dysprosium chloride hexahydrate, terbium chloride hexahydrate is used in magnetic materials and phosphors.
Europium Chloride Hexahydrate (EuCl3·6H2O): Europium chloride hexahydrate is used in red phosphors for lighting and displays.
Neodymium Chloride Hexahydrate (NdCl3·6H2O): Neodymium chloride hexahydrate is used in the production of neodymium magnets.
Uniqueness:
Dysprosium chloride hexahydrate is unique in its specific magnetic properties and applications in high-performance magnets and MRI contrast agents.
Properties
IUPAC Name |
dysprosium(3+);tetrachloride;dodecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Dy.12H2O/h4*1H;;;12*1H2/q;;;;2*+3;;;;;;;;;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMLIQSNCBHDU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Dy+3].[Dy+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Dy2H24O12+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Pyridinecarboxylic acid, 6-[1-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8065597.png)

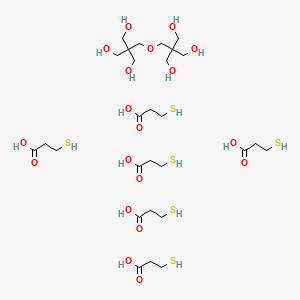
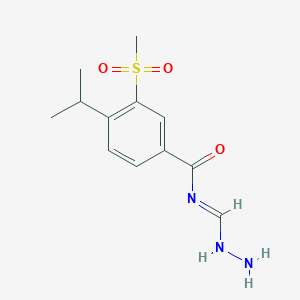
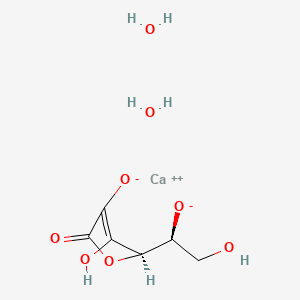

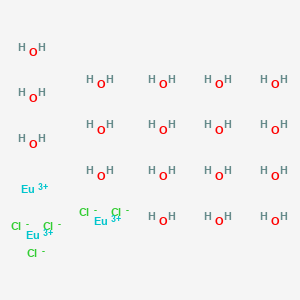
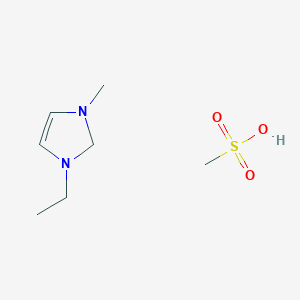

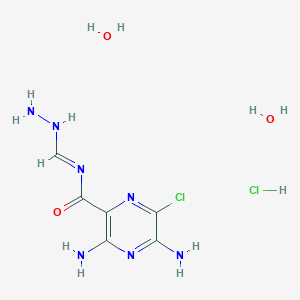
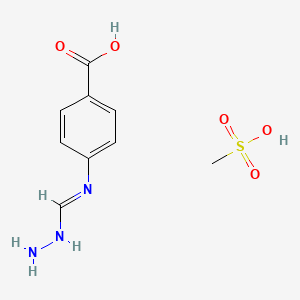
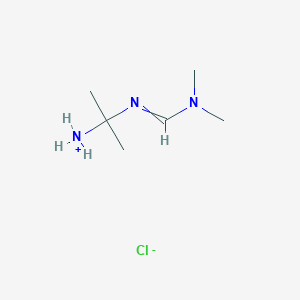

![4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid](/img/structure/B8065698.png)
